3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the benzothieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused bicyclic scaffold combining thiophene and pyrimidinone moieties. The structure features:
- Position 2: A (2E)-3-phenyl-2-propenylsulfanyl substituent, introducing a conjugated π-system and aromatic phenyl group, which may influence electronic properties and binding affinity.
Properties
Molecular Formula |
C22H22N2OS2 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H22N2OS2/c1-2-14-24-21(25)19-17-12-6-7-13-18(17)27-20(19)23-22(24)26-15-8-11-16-9-4-3-5-10-16/h2-5,8-11H,1,6-7,12-15H2/b11-8+ |
InChI Key |
AVTCPAOLXVCBTJ-DHZHZOJOSA-N |
Isomeric SMILES |
C=CCN1C(=O)C2=C(N=C1SC/C=C/C3=CC=CC=C3)SC4=C2CCCC4 |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC=CC3=CC=CC=C3)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothieno[2,3-d]pyrimidin-4(3H)-one core.
Introduction of the Allyl and Phenyl Groups: The allyl and phenyl groups are introduced through substitution reactions, often using reagents like allyl bromide and phenylpropenyl sulfide.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of double bonds or other reducible groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Allyl bromide, phenylpropenyl sulfide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of reduced derivatives of the original compound.
Scientific Research Applications
3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ primarily in substituents at positions 2 and 3, which critically affect solubility, stability, and bioactivity.
Key Observations :
- Lipophilicity : Allyl and propenyl groups may increase lipophilicity relative to ethyl or methyl substituents, influencing membrane permeability .
- Thermal Stability : The propargylthio analog in exhibits a high melting point (208°C), suggesting strong intermolecular interactions, possibly due to hydrogen bonding or aromatic stacking .
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound are unavailable, and highlight that structural analogs exhibit:
- Antimicrobial Activity: Thienopyrimidine derivatives with sulfanyl substituents show inhibition against Gram-positive bacteria and fungi .
Hypothesized SAR Trends :
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound would likely show moderate similarity (~0.6–0.7) to analogs with shared benzothieno[2,3-d]pyrimidinone cores but lower similarity to halogenated derivatives. Graph-based comparisons () may better capture functional group contributions to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
